Methyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
The compound contains several functional groups including a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a tetrahydropyridin ring (a six-membered ring with one nitrogen atom and one double bond), and a sulfanyl group (-SH) attached to an acetate group (CH3COO-). These functional groups could potentially give the compound various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, and the tetrahydropyridin ring could undergo reactions at the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar cyano and acetate groups could make the compound somewhat polar, affecting its solubility in different solvents .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Characterization : The compound has been synthesized and analyzed in various studies. For instance, Dyachenko et al. (2015) described the synthesis of substituted tetrahydroquinoline carbonitriles, including the structural determination of a closely related compound through X-ray analysis (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015). Similarly, Frolov et al. (2012) synthesized related compounds through interactions involving fluorobenzaldehyde and cyanoselenoacetamide (Frolov, Dotsenko, & Krivokolysko, 2012).
Molecular Complexes and Solvatomorphism : Studies have also focused on the structural insights of molecular complexes involving similar compounds. Cleetus et al. (2020) explored solvatomorphs of a compound similar to the one , revealing diverse molecular arrangements through hydrogen-bonding interactions (Cleetus, Rani, Dharma Rao, & Chopra, 2020).
Pharmaceutical Intermediates : Research has demonstrated the use of related compounds in the synthesis of pharmaceutical intermediates. Raynolds (1984) showed that methyl 2-cyano-2-(3-thienyl)acetate, a compound with structural similarities, could be hydrolyzed to 3-thienylmalonic acid, a pharmaceutical intermediate (Raynolds, 1984).
Applications in Organic Electronics
- Small Organic Solar Cells : In the field of organic electronics, Ali et al. (2020) designed molecules with central Naphthalene Di-Imide fragments for enhanced photovoltaic properties, which is relevant to the understanding of how similar compounds might be used in solar cell technology (Ali, Ahmad, Faizan, Kiran, & Khalil, 2020).
Biological Activities
- Antibacterial and Antioxidant Activities : Sarac (2020) synthesized and characterized compounds that showed significant antibacterial and antioxidant activities (Sarac, 2020).
Fluorescence Properties
- Fluorescence Emission Radiation : Mizuyama et al. (2008) studied new 2-pyrone derivatives, closely related to the compound , which show fluorescence emission radiation, indicating potential applications in fluorescence-based technologies (Mizuyama, Murakami, Nakatani, Kuronita, Kohra, Ueda, Hiraoka, & Tominaga, 2008).
Future Directions
Mechanism of Action
Mode of Action
The presence of a cyano group and a fluorophenyl group in its structure suggests that it might interact with its targets through a combination of hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by the compound are currently unknown. Compounds with similar structures have been known to participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Pharmacokinetics
The compound’s molecular weight (22524 g/mol) and its solid physical form suggest that it might have good oral bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability might be affected by exposure to light, heat, or certain chemicals. Its efficacy might also be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its interactions with its targets .
properties
IUPAC Name |
methyl 2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-21-14(20)8-22-15-11(7-17)10(6-13(19)18-15)9-4-2-3-5-12(9)16/h2-5,10H,6,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKGQUCMKBJBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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